(3S,4R)-4-ethoxyoxolan-3-amine
Overview
Description
(3S,4R)-4-ethoxyoxolan-3-amine, also known as EOA, is an organic compound that is widely used in organic synthesis and as a building block for various pharmaceuticals. It has a wide range of applications in organic synthesis, ranging from the production of synthetic intermediates to the synthesis of pharmaceuticals. Additionally, EOA has been found to have a variety of biochemical and physiological effects, making it a valuable tool for scientific research.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (3S,4R)-4-ethoxyoxolan-3-amine involves the conversion of a starting material into the desired product through a series of chemical reactions.
Starting Materials
Ethyl 3-hydroxypropanoate, Sodium hydride, Chloroacetyl chloride, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Ammonium chloride
Reaction
Step 1: Ethyl 3-hydroxypropanoate is treated with sodium hydride to form the corresponding enolate., Step 2: Chloroacetyl chloride is added to the reaction mixture to form ethyl 3-(chloroacetyl)propanoate., Step 3: Sodium borohydride is added to the reaction mixture to reduce the carbonyl group to a hydroxyl group, forming ethyl 3-(hydroxyacetyl)propanoate., Step 4: The hydroxyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether using TBDMS chloride and imidazole., Step 5: The ethoxy group is introduced by treating the TBDMS-protected intermediate with sodium hydride and ethyl iodide., Step 6: The TBDMS group is removed using hydrochloric acid to form the intermediate (3S,4R)-4-ethoxyoxolan-3-ol., Step 7: The amine group is introduced by treating the intermediate with sodium hydroxide and ammonium chloride to form the final product, (3S,4R)-4-ethoxyoxolan-3-amine.
Mechanism Of Action
The mechanism of action of (3S,4R)-4-ethoxyoxolan-3-amine is not yet fully understood. However, it is believed to interact with proteins, enzymes, and other molecules in the body, leading to a variety of biochemical and physiological effects. It is believed that (3S,4R)-4-ethoxyoxolan-3-amine binds to a variety of proteins, enzymes, and other molecules, leading to changes in their activity, which in turn leads to the desired biochemical and physiological effects.
Biochemical And Physiological Effects
(3S,4R)-4-ethoxyoxolan-3-amine has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic effects, as well as anti-tumor and anti-cancer effects. Additionally, it has been found to have anti-oxidant and anti-microbial effects.
Advantages And Limitations For Lab Experiments
(3S,4R)-4-ethoxyoxolan-3-amine has several advantages and limitations for lab experiments. One of the main advantages of (3S,4R)-4-ethoxyoxolan-3-amine is its low cost, which makes it an attractive option for researchers. Additionally, (3S,4R)-4-ethoxyoxolan-3-amine is easy to synthesize, which makes it a convenient option for experiments. However, (3S,4R)-4-ethoxyoxolan-3-amine also has some limitations, such as its limited stability, which can make it difficult to store for long periods of time. Additionally, (3S,4R)-4-ethoxyoxolan-3-amine can be toxic in high concentrations, which can limit its use in certain experiments.
Future Directions
The use of (3S,4R)-4-ethoxyoxolan-3-amine in scientific research is still in its early stages, and there are a number of potential future directions for research. One potential future direction is the use of (3S,4R)-4-ethoxyoxolan-3-amine in drug discovery and development. Additionally, further research can be done to explore the biochemical and physiological effects of (3S,4R)-4-ethoxyoxolan-3-amine, as well as to further understand its mechanism of action. Additionally, further research can be done to explore the potential therapeutic applications of (3S,4R)-4-ethoxyoxolan-3-amine, such as its use in the treatment of various diseases. Finally, further research can be done to explore the potential industrial applications of (3S,4R)-4-ethoxyoxolan-3-amine, such as its use in the synthesis of various pharmaceuticals.
Scientific Research Applications
(3S,4R)-4-ethoxyoxolan-3-amine has been found to have a wide variety of applications in scientific research. It has been used as a model compound for studying the mechanism of action of pharmaceuticals, as well as for studying the biochemical and physiological effects of various compounds. Additionally, (3S,4R)-4-ethoxyoxolan-3-amine has been used in the synthesis of a variety of pharmaceuticals, such as the anti-inflammatory drug naproxen.
properties
IUPAC Name |
(3S,4R)-4-ethoxyoxolan-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-2-9-6-4-8-3-5(6)7/h5-6H,2-4,7H2,1H3/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKFYFFNUUVCHK-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1COCC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1COC[C@@H]1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701280597 | |
Record name | (3S,4R)-4-Ethoxytetrahydro-3-furanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701280597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-ethoxyoxolan-3-amine | |
CAS RN |
1255859-41-6 | |
Record name | (3S,4R)-4-Ethoxytetrahydro-3-furanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255859-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S,4R)-4-Ethoxytetrahydro-3-furanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701280597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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